molecular formula C17H13N5OS B2403316 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203163-41-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2403316
CAS No.: 1203163-41-0
M. Wt: 335.39
InChI Key: MLWHWWCGSQZKHW-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a hybrid heterocyclic compound featuring a benzo[d]imidazole core linked to a 5-methyl-1,3,4-thiadiazole moiety via a carboxamide bridge. This structure combines the π-electron-rich aromatic systems of benzimidazole and thiadiazole, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylbenzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c1-11-20-21-17(24-11)19-16(23)12-7-8-15-14(9-12)18-10-22(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHWWCGSQZKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

Thiadiazole derivatives, including N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide, have been studied for their antibacterial properties. The compound exhibits significant activity against various bacterial strains.

Case Study: Synthesis and Evaluation

A study synthesized several thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the thiadiazole moiety showed enhanced antibacterial efficacy compared to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
This compoundS. aureus8 µg/mL

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively researched. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: In Vivo Efficacy

In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups. These findings suggest its potential as a therapeutic agent in cancer treatment .

Antitubercular Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Thiadiazole derivatives are known for their ability to inhibit the growth of this pathogen.

Research Findings

In vitro studies have demonstrated that this compound exhibits potent antitubercular activity. The mechanism involves interference with the mycobacterial cell wall synthesis and metabolic processes.

Mycobacterial StrainMIC (µg/mL)
H37Rv0.5
Multi-drug resistant2

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves the inhibition of STAT3. This compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This inhibition blocks the translocation of STAT3 to the nucleus, thereby preventing the transcription of genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Thiadiazole Hybrids

  • N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives Key Difference: These compounds feature a benzimidazole-thiadiazole scaffold connected by an amine (-NH-) group instead of a carboxamide (-CONH-) bridge. For example, derivatives like N-((1H-benzo[d]imidazol-2-yl)methyl)-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine exhibit melting points of 195–197°C, slightly lower than carboxamide-linked analogs, suggesting differences in crystallinity and solubility.

Thiazole vs. Thiadiazole Derivatives

  • N-(5-R-Benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides Key Difference: Replaces the thiadiazole ring with a thiazole (one sulfur, one nitrogen atom) and includes a morpholin-4-yl group. Anticancer screening by the NCI showed promising activity for these compounds, but the target compound’s thiadiazole may offer superior electronic properties for target interaction.

Imidazo[2,1-b]thiazole-5-carboxamide Derivatives

  • ND-11503 (N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide)
    • Key Difference : Contains a fused imidazo-thiazole core instead of separate benzimidazole and thiadiazole rings.
    • Impact : The fused system may enhance planarity and π-π stacking interactions. ND-11503 demonstrated significant antitumor activity in intracellular assays, but the target compound’s modular structure allows for more flexible substituent tuning.

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Compounds

Compound Class Example Structure Melting Point (°C) Key Biological Activity Reference ID
Target Compound Benzo[d]imidazole-thiadiazole carboxamide Not reported Anticancer (hypothesized)
Amine-linked Benzimidazole N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine 195–197 Antimicrobial
Thiazole-carboxamide ND-11503 148–150 Antitumor (in vitro)
Methoxy-substituted Benzimidazole 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-benzo[d]imidazole-5-carboxamide Not reported Not reported

Key Observations:

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in , utilizing carboxamide coupling instead of amine formation.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential across various disease models.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : The starting material, 5-methyl-1,3,4-thiadiazole, is synthesized through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
  • Coupling with Benzo[d]imidazole : The thiadiazole derivative is then coupled with benzo[d]imidazole derivatives using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.

Anticancer Activity

Research has demonstrated that compounds containing thiadiazole and benzimidazole moieties exhibit significant anticancer properties. For instance, one study reported that derivatives similar to this compound displayed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 8.1 µg/mL to 12.8 µg/mL, comparable to doxorubicin (IC50 = 3.13 µg/mL) .

CompoundCell LineIC50 (µg/mL)
This compoundMCF-712.8
Similar DerivativeHeLa8.1
DoxorubicinMCF-73.13

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate significant inhibition zones against Gram-positive and Gram-negative bacteria. For example:

PathogenZone of Inhibition (mm)
Staphylococcus aureus28
Escherichia coli20
Bacillus subtilis25

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antiviral Activity

Thiadiazole derivatives have been reported to exhibit antiviral properties as well. A study highlighted their efficacy against tobacco mosaic virus (TMV), where certain derivatives achieved a protection rate of up to 90.3% compared to standard antiviral treatments .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis mechanisms.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vivo studies using MCF-7 xenografts in mice indicated significant tumor reduction upon treatment with the compound.
  • Antibacterial Efficacy : Animal models demonstrated that administration of the compound effectively reduced bacterial load in infections caused by resistant strains.

Q & A

Q. What are the common synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the benzimidazole core via condensation of phenylenediamine derivatives with carbonyl-containing reagents under acidic or thermal conditions .
  • Step 2 : Introduction of the thiadiazole moiety through cyclization of thiosemicarbazides or coupling reactions with pre-formed thiadiazole intermediates. For example, thiourea derivatives can react with α-halo ketones to form the 1,3,4-thiadiazole ring .
  • Step 3 : Purification via recrystallization (ethanol or DMF) or column chromatography (silica gel, ethyl acetate/hexane eluent) . Intermediates are characterized using ¹H/¹³C NMR (to confirm regiochemistry), IR (to identify functional groups like C=O and N-H), and HPLC-MS (to verify purity and molecular weight) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.4–2.6 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) and thiadiazole/benzimidazole ring carbons .
  • Mass Spectrometry (HRMS) : Provides exact mass (e.g., calculated for C₁₈H₁₅N₅OS: 365.10 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and confirms regiochemistry in crystalline forms .

Q. What preliminary biological activities have been reported for this compound?

Benzimidazole-thiadiazole hybrids exhibit antimicrobial (Gram-positive bacteria, Candida spp.) and anticancer (IC₅₀ values < 10 µM in HeLa and MCF-7 cells) activities. These are attributed to interactions with microbial DNA gyrase or human topoisomerase II .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Thiadiazole Modifications : Replacing the 5-methyl group with electron-withdrawing groups (e.g., Cl, CF₃) enhances antimicrobial potency by improving target binding .
  • Benzimidazole Substitutions : Introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring increases solubility and anticancer efficacy .
  • Linker Optimization : Replacing the carboxamide linker with sulfonamide or triazole improves metabolic stability . SAR data should be validated via docking studies (e.g., AutoDock Vina) and in vitro assays (MIC, cytotoxicity) .

Q. How to resolve contradictions in biological data across similar analogs?

Discrepancies in IC₅₀ values (e.g., varying activity against Staphylococcus aureus vs. E. coli) may arise from:

  • Strain-specific permeability : Gram-negative bacteria have outer membranes limiting compound uptake .
  • Assay conditions : Variations in pH, serum protein binding, or incubation time affect apparent potency . Mitigation strategies include standardizing protocols (CLSI guidelines) and using isogenic mutant strains to isolate target effects .

Q. What strategies improve the compound’s pharmacokinetic profile?

  • Prodrug Design : Masking the carboxamide as an ester enhances oral bioavailability .
  • Nanocarrier Encapsulation : Liposomal formulations reduce off-target toxicity and improve tumor accumulation .
  • Metabolic Stability : Introducing fluorine atoms at metabolically labile sites (e.g., para positions) slows hepatic clearance .

Q. How to address synthetic challenges in scaling up this compound?

Key issues include low yields in cyclization steps and purification of regioisomers. Solutions:

  • Microwave-assisted synthesis : Reduces reaction time for thiadiazole formation from 12 hrs to 30 mins .
  • Flow Chemistry : Ensures consistent mixing and temperature control during critical steps .
  • Chiral Resolution : Use of chiral HPLC columns or enzymatic resolution for enantiopure derivatives .

Methodological Guidance

Q. What computational tools are recommended for mechanistic studies?

  • Molecular Dynamics (MD) : Simulate binding stability with targets like EGFR or tubulin (GROMACS/NAMD) .
  • QSAR Models : Utilize Dragon descriptors and Random Forest algorithms to predict bioactivity .
  • ADMET Prediction : SwissADME or pkCSM to optimize logP (<5), PSA (<140 Ų), and CYP450 inhibition .

Q. How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intended targets (e.g., HSP90) .
  • RNAi Knockdown : Silence putative targets (e.g., Bcl-2) and assess resistance to compound-induced apoptosis .
  • Microscopy : Track subcellular localization using fluorescent derivatives (e.g., BODIPY conjugates) .

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